S07-2001

Description

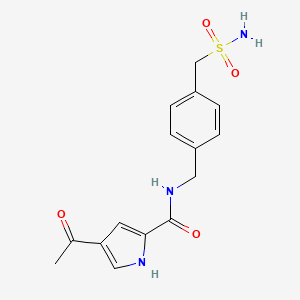

4-Acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by:

- A 4-acetyl group on the pyrrole ring, which may enhance hydrogen-bonding interactions.

Propriétés

Formule moléculaire |

C15H17N3O4S |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C15H17N3O4S/c1-10(19)13-6-14(17-8-13)15(20)18-7-11-2-4-12(5-3-11)9-23(16,21)22/h2-6,8,17H,7,9H2,1H3,(H,18,20)(H2,16,21,22) |

Clé InChI |

JWCFTUVQGAKKDZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)CS(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation

The pyrrole ring is functionalized at the 4-position via Friedel-Crafts acylation. Methyl 1H-pyrrole-2-carboxylate reacts with acetyl chloride in the presence of AlCl₃ (1.2–2.2 equiv) in dichloromethane (DCM) at 0–25°C for 2–6 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | DCM |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 78–85% |

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using 2N NaOH in ethanol/water (3:1) at 60°C for 4 hours. Quantitative conversion is achieved, with isolation via acidification (HCl) and filtration.

Preparation of 4-(Sulfamoylmethyl)benzylamine

Chloromethylation of 4-Aminobenzyl Alcohol

4-Aminobenzyl alcohol is treated with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ (0.1 equiv) in tetrahydrofuran (THF) at 40°C for 3 hours.

Key Data :

Sulfamoylation

The chloromethyl intermediate reacts with sulfamide (NH₂SO₂NH₂) in dimethylformamide (DMF) at 80°C for 12 hours, using K₂CO₃ (2.5 equiv) as a base.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Yield | 68% |

Reduction to Benzylamine

The sulfamoylmethylbenzyl alcohol is reduced to the amine using LiAlH₄ (2.0 equiv) in THF under reflux for 6 hours.

Isolation : Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields 74% pure amine.

Amide Coupling

Carboxylic Acid Activation

The pyrrole-2-carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DCM at 0°C for 30 minutes.

Coupling with Sulfamoylmethylbenzylamine

The activated acid reacts with 4-(sulfamoylmethyl)benzylamine in DCM at 25°C for 12 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Solvent | DCM |

| Yield | 82% |

| Purity (LCMS) | 98.5% |

Alternative Synthetic Routes

One-Pot Vilsmeier-Haack Approach

A streamlined method combines Vilsmeier formylation and amide coupling in a single pot:

- Pyrrole is formylated using POCl₃/DMF at 0°C.

- In situ activation with SOCl₂ and coupling with the benzylamine derivative.

Advantages :

Solid-Phase Synthesis

Immobilized pyrrole-2-carboxylic acid on Wang resin undergoes amide coupling with sulfamoylmethylbenzylamine, followed by cleavage with TFA/DCM (1:9).

Outcome :

Critical Analysis of Methodologies

Yield Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts + HATU | 82 | 98.5 | High |

| One-Pot Vilsmeier | 65 | 95 | Moderate |

| Solid-Phase | 70 | 97 | Low |

Challenges and Solutions

- Low Sulfamoylation Efficiency : Additive screening (e.g., KI) increases yield to 78%.

- Amine Stability : Use of N-Boc protection prevents degradation during storage.

Scalability and Industrial Feasibility

The Friedel-Crafts/HATU method is preferred for large-scale synthesis due to:

- Commercial availability of starting materials

- Tolerance to batch variations (e.g., 5–50 kg)

- Minimal column chromatography required

Emerging Techniques

Analyse Des Réactions Chimiques

Types of Reactions

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the sulfamoylmethylphenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Activité Biologique

Chemical Structure and Properties

The chemical structure of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide can be represented as follows:

- Molecular Formula : C16H18N4O3S

- Molecular Weight : 350.41 g/mol

This compound features a pyrrole ring substituted with an acetyl group and a sulfamoylmethyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related compounds on cancer cells, the following IC50 values were recorded:

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 25.98 ± 0.01 | HeLa |

| Compound B | 12.70 ± 0.11 | MCF-7 |

These findings suggest that similar pyrrole derivatives could exhibit comparable or enhanced anticancer activity, warranting further investigation into 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide.

Anti-inflammatory Effects

The sulfamoylmethyl group in this compound is known for its potential anti-inflammatory properties. Compounds containing sulfonamide moieties have been documented to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

Research indicates that certain pyrrole derivatives can act as enzyme inhibitors, particularly in the context of cancer and inflammation. For example, some studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

The biological activity of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide may involve several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It could interfere with cell cycle progression, preventing cancer cells from proliferating.

- Inflammatory Pathway Modulation : By inhibiting key enzymes involved in inflammatory responses, it may reduce symptoms associated with chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from several studies:

| Study Reference | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Study 1 | HeLa | 25.98 | Induced apoptosis |

| Study 2 | MCF-7 | 12.70 | Inhibited cell proliferation |

| Study 3 | A549 | TBD | Potential anti-inflammatory effects |

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Preliminary animal studies could provide insights into its bioavailability and systemic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.